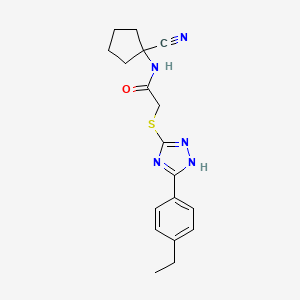![molecular formula C20H17NO2 B13366609 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthylmethoxy group attached to the phenyl ring, which is further connected to an acrylamide moiety
準備方法
The synthesis of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be achieved through several routes. One common method involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. In this case, the starting materials include 3-chloropropanoyl chloride and 1-naphthylmethanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane . Another method involves the reaction of acrylic acid with 1-naphthylmethanol under acidic conditions . Industrial production methods often utilize continuous flow processes to ensure high yield and efficiency while minimizing side-products .
化学反応の分析
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide has several scientific research applications:
作用機序
The mechanism of action of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be compared with other similar compounds, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.
(2E)-3-(3-Fluorophenyl)-N-[3-(1-naphthylmethoxy)phenyl]acrylamide: This compound contains a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
特性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(Z)-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H17NO2/c21-20(22)12-11-15-5-3-9-18(13-15)23-14-17-8-4-7-16-6-1-2-10-19(16)17/h1-13H,14H2,(H2,21,22)/b12-11- |
InChIキー |
FWPKTEWTEDWBAM-QXMHVHEDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)

![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)

![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
